molecular formula C29H28N2O4S2 B11978709 N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-33-8

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B11978709
CAS No.: 303059-33-8
M. Wt: 532.7 g/mol
InChI Key: BNBQUKDQWJLXPD-UHFFFAOYSA-N
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Description

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: is a synthetic organic compound characterized by its unique molecular structure This compound features a fluorene core substituted with two sulfonamide groups and two dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorene core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Introduction of sulfonamide groups: Sulfonation of the fluorene core followed by reaction with appropriate amines to form sulfonamide groups.

    Attachment of dimethylphenyl groups: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or sulfonamide groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: can be compared with other fluorene-based sulfonamides or dimethylphenyl-substituted compounds.

    N2,N7-Bis(phenyl)-9H-fluorene-2,7-disulfonamide: Lacks the dimethyl groups, which may affect its reactivity and properties.

    N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-diamine: Contains amine groups instead of sulfonamide groups, leading to different chemical behavior.

Uniqueness

The unique combination of sulfonamide and dimethylphenyl groups in This compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

303059-33-8

Molecular Formula

C29H28N2O4S2

Molecular Weight

532.7 g/mol

IUPAC Name

2-N,7-N-bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

InChI

InChI=1S/C29H28N2O4S2/c1-18-5-11-28(20(3)13-18)30-36(32,33)24-7-9-26-22(16-24)15-23-17-25(8-10-27(23)26)37(34,35)31-29-12-6-19(2)14-21(29)4/h5-14,16-17,30-31H,15H2,1-4H3

InChI Key

BNBQUKDQWJLXPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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